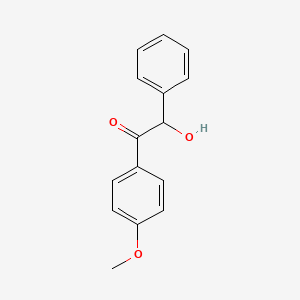

4-Methoxybenzoin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-(4-methoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSFIFPJPUEHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274406 | |

| Record name | 4-METHOXYBENZOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4254-17-5 | |

| Record name | 2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 26659 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC26659 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHOXYBENZOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Multi-Step Synthesis of 4-Methoxybenzoic Acid from Nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting the commodity chemical nitrobenzene into 4-methoxybenzoic acid (p-anisic acid), a valuable intermediate in the pharmaceutical, fragrance, and dye industries. This document moves beyond a simple recitation of steps, offering a causal explanation for experimental choices, grounded in established reaction mechanisms and field-proven insights. The primary synthetic route detailed herein proceeds through five key transformations: reduction, diazotization, etherification, formylation, and oxidation. Each stage is presented with a detailed mechanistic rationale, a step-by-step experimental protocol, and visual aids to elucidate complex relationships. An alternative pathway involving organometallic chemistry is also discussed, providing a comparative perspective on synthetic strategy. This guide is structured to serve as a self-validating reference for laboratory application, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 4-Methoxybenzoic Acid

4-Methoxybenzoic acid, commonly known as p-anisic acid, is a substituted aromatic carboxylic acid whose structural motif is a precursor to a wide array of more complex molecules. Its presence in pharmaceuticals, particularly as a key intermediate for drugs like hydroxyaminobenzyl penicillin and various antihistamines, underscores its importance in medicinal chemistry.[1] Beyond the life sciences, it finds application as a preservative and an antiseptic, and its derivatives are integral to the fragrance and dye industries.

The synthesis of this compound from a simple, inexpensive starting material like nitrobenzene is a classic exercise in multi-step organic synthesis. It requires careful control over reaction conditions and a strategic manipulation of functional groups, leveraging fundamental principles of aromatic chemistry. This guide details a logical and efficient pathway, navigating the transformation of an electron-deficient aromatic ring into a highly functionalized, electron-rich target molecule.

Overall Synthetic Strategy

The chosen synthetic pathway is a five-step sequence designed for high yields and regiochemical control. The strategy begins by converting the nitro group into a versatile amino group, which then acts as a handle for introducing an oxygen functionality via a diazonium salt intermediate. Subsequent etherification, electrophilic aromatic substitution, and final oxidation complete the transformation.

Caption: Overall synthetic workflow from Nitrobenzene to 4-Methoxybenzoic Acid.

Step 1: Reduction of Nitrobenzene to Aniline

Mechanistic Rationale

The initial and crucial step is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This transformation fundamentally alters the electronic character of the aromatic ring, converting the strongly deactivating, meta-directing nitro group into a strongly activating, ortho, para-directing amino group. While catalytic hydrogenation (e.g., H₂/Pd) is a clean and efficient method, the use of a metal in acidic medium, such as tin (Sn) and hydrochloric acid (HCl), is a classic, reliable, and cost-effective laboratory procedure.[2] The mechanism involves the stepwise reduction of the nitro group, with tin being oxidized from Sn(0) to Sn(II) and Sn(IV) states, acting as the electron donor.[3] The reaction proceeds through nitrosobenzene and N-phenylhydroxylamine intermediates.[3][4]

Caption: Simplified mechanism for the reduction of nitrobenzene using Sn/HCl.

Experimental Protocol: Sn/HCl Reduction

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add granulated tin (2.5 molar equivalents) and nitrobenzene (1.0 molar equivalent).

-

Reaction Initiation: Begin stirring and add a small portion (~10%) of concentrated hydrochloric acid (5.0 molar equivalents) to the flask. The reaction is exothermic; gentle heating may be required to initiate it. Once started, the heat of the reaction should maintain a gentle reflux.[2]

-

Acid Addition: Add the remaining hydrochloric acid dropwise or in small portions via an addition funnel, maintaining a controlled reaction rate.[2]

-

Completion: After the addition is complete, heat the mixture on a boiling water bath for 30-60 minutes to ensure the reaction goes to completion, indicated by the disappearance of the oily nitrobenzene layer.

-

Work-up: Cool the flask. Add a concentrated solution of sodium hydroxide slowly until the mixture is strongly alkaline to precipitate tin hydroxides.

-

Isolation: Isolate the aniline product via steam distillation. The aniline, being immiscible with water, will co-distill. Separate the aniline layer from the aqueous layer in the distillate.

Data Summary

| Parameter | Value |

| Molar Ratio (Nitrobenzene:Sn:HCl) | 1 : 2.5 : 5 |

| Reaction Temperature | Reflux (~100-110 °C) |

| Solvent | Water (from conc. HCl) |

| Typical Yield | 85-90% |

Step 2: Aniline to Phenol via Diazotization

Mechanistic Rationale

Converting the amino group directly to a hydroxyl group is not feasible. The strategic solution is to transform the amine into an excellent leaving group—dinitrogen gas (N₂). This is achieved through diazotization, where the primary aromatic amine reacts with nitrous acid (HNO₂) to form a diazonium salt.[5] Nitrous acid is unstable and must be generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid like HCl at low temperatures (0-5 °C).[6][7][8] The resulting benzenediazonium chloride is highly unstable above this temperature and is immediately used.[6] By warming the aqueous solution of the diazonium salt, water acts as a nucleophile, displacing the N₂ group to form phenol.[6][9]

Caption: Conversion of aniline to phenol via a diazonium salt intermediate.

Experimental Protocol: Diazotization and Hydrolysis

-

Aniline Solution: In a beaker, dissolve aniline (1.0 molar equivalent) in an aqueous solution of hydrochloric acid (2.5 molar equivalents). Cool this solution to 0-5 °C in an ice-salt bath.

-

Nitrite Solution: Prepare a solution of sodium nitrite (1.05 molar equivalents) in cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred aniline solution. The temperature must be strictly maintained below 5 °C to prevent decomposition of the diazonium salt.[6] The reaction is complete when a drop of the solution gives a positive test with starch-iodide paper (indicating a slight excess of nitrous acid).

-

Hydrolysis: Gently warm the solution containing the benzenediazonium chloride to about 50 °C. A vigorous evolution of nitrogen gas will occur.[6]

-

Isolation: After the effervescence ceases, the resulting mixture is cooled. The phenol can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) followed by purification.

Data Summary

| Parameter | Value |

| Molar Ratio (Aniline:NaNO₂:HCl) | 1 : 1.05 : 2.5 |

| Diazotization Temperature | 0-5 °C |

| Hydrolysis Temperature | ~50 °C |

| Key Intermediate | Benzenediazonium Chloride |

| Typical Yield | 75-85% |

Step 3: Phenol to Anisole via Williamson Ether Synthesis

Mechanistic Rationale

The Williamson ether synthesis is a classic and highly efficient method for preparing ethers. The reaction proceeds via an S_N2 mechanism.[10] First, the acidic proton of the phenol's hydroxyl group is removed by a strong base, such as sodium hydroxide (NaOH), to form the sodium phenoxide ion.[11][12] This phenoxide ion is an excellent nucleophile. It then attacks a suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), displacing the leaving group (iodide or sulfate) to form the ether, anisole.[10][13]

Caption: The two-stage process of the Williamson ether synthesis.

Experimental Protocol

-

Phenoxide Formation: In a flask equipped with a reflux condenser, dissolve phenol (1.0 molar equivalent) in an aqueous or alcoholic solution of sodium hydroxide (1.1 molar equivalents).[11]

-

Methylation: To the resulting sodium phenoxide solution, add methyl iodide (1.1 molar equivalents) dropwise.

-

Reaction: Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and add water. Extract the anisole with an organic solvent like diethyl ether.

-

Purification: Wash the organic extract with dilute NaOH solution to remove any unreacted phenol, then with water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by distillation to yield pure anisole.

Data Summary

| Parameter | Value |

| Molar Ratio (Phenol:Base:CH₃I) | 1 : 1.1 : 1.1 |

| Reaction Type | S_N2 Nucleophilic Substitution |

| Nucleophile | Phenoxide ion |

| Electrophile | Methyl iodide |

| Typical Yield | >90% |

Step 4: Anisole to p-Anisaldehyde via Gattermann-Koch Formylation

Mechanistic Rationale

This step introduces the required aldehyde functional group onto the aromatic ring. The Gattermann-Koch reaction is a type of electrophilic aromatic substitution (EAS) that formylates activated aromatic rings.[14][15] The methoxy group (-OCH₃) of anisole is a strong activating, ortho, para-director. The reaction uses a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), often with a copper(I) chloride (CuCl) co-catalyst.[16][17][18] These reagents generate a highly reactive formyl cation electrophile ([HCO]⁺), which is then attacked by the electron-rich anisole ring.[18] Due to steric hindrance from the methoxy group, the substitution occurs predominantly at the para position, yielding p-anisaldehyde.

Experimental Protocol

-

Setup: The reaction must be conducted in an anhydrous environment in a flask equipped for gas introduction.

-

Reagents: Charge the flask with the Lewis acid catalyst (AlCl₃, 1.2 molar equivalents) and the co-catalyst (CuCl, 0.2 molar equivalents) in a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture.

-

Substrate: Add anisole (1.0 molar equivalent) to the cooled catalyst slurry.

-

Gas Introduction: While stirring vigorously, pass a stream of dry hydrogen chloride gas and carbon monoxide gas through the mixture. This is often done under slight pressure.

-

Reaction: Continue the reaction at low temperature for several hours until TLC indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice and water. This hydrolyzes the aluminum complexes.

-

Isolation: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with sodium bicarbonate solution and then brine, dry, and remove the solvent. The crude p-anisaldehyde can be purified by vacuum distillation or recrystallization.

Data Summary

| Parameter | Value |

| Reaction Type | Electrophilic Aromatic Substitution |

| Electrophile | Formyl Cation ([HCO]⁺) |

| Directing Group | Methoxy (-OCH₃) (ortho, para) |

| Major Product | p-Anisaldehyde |

| Conditions | Anhydrous, low temperature |

| Typical Yield | 60-70% |

Step 5: Oxidation of p-Anisaldehyde to 4-Methoxybenzoic Acid

Mechanistic Rationale

The final step is the straightforward oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). Aldehydes are easily oxidized, and a variety of reagents can accomplish this transformation.[19] A common and effective laboratory reagent is potassium permanganate (KMnO₄) under basic or neutral conditions. The aldehyde is oxidized, and the manganese is reduced from the purple Mn(VII) state to brown manganese dioxide (Mn(IV)). Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.

Experimental Protocol

-

Setup: In a flask with a stirrer, suspend p-anisaldehyde (1.0 molar equivalent) in water. A small amount of a base like sodium carbonate can be added to aid solubility.

-

Oxidant Addition: Prepare a solution of potassium permanganate (approx. 0.7 molar equivalents) in water. Add the KMnO₄ solution portion-wise to the aldehyde suspension, with stirring. The reaction is exothermic; maintain the temperature below 40 °C with an ice bath if necessary.

-

Completion: Stir the mixture until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).

-

Work-up: Filter off the manganese dioxide. To the clear filtrate, add a strong acid (e.g., HCl or H₂SO₄) until the solution is acidic (pH ~2).

-

Isolation: The 4-methoxybenzoic acid will precipitate as a white solid upon acidification. Cool the mixture in an ice bath to maximize precipitation, then collect the product by vacuum filtration. The product can be further purified by recrystallization from water or ethanol-water.

Data Summary

| Parameter | Value |

| Reaction Type | Oxidation |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) |

| Key Transformation | -CHO → -COOH |

| Final Product | 4-Methoxybenzoic Acid (p-Anisic Acid) |

| Typical Yield | 80-90% |

Alternative Synthetic Route: Grignard Carboxylation

An alternative and elegant route to 4-methoxybenzoic acid involves the use of organometallic chemistry. This pathway also begins with nitrobenzene and proceeds through aniline. However, it diverges by introducing a halogen that is later converted into a Grignard reagent for carboxylation.

-

Nitrobenzene → Aniline → 4-Bromoaniline: Aniline is first protected (e.g., as acetanilide), then brominated at the para position, and finally deprotected.

-

4-Bromoaniline → 4-Bromophenol: The bromo-substituted aniline undergoes diazotization and hydrolysis as described in Step 2.

-

4-Bromophenol → 4-Bromoanisole: A Williamson ether synthesis is performed as in Step 3.

-

4-Bromoanisole → 4-Methoxybenzoic Acid: The key step involves reacting 4-bromoanisole with magnesium turnings in anhydrous ether to form the Grignard reagent, 4-methoxyphenylmagnesium bromide.[20] This powerful nucleophile is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup, to yield the target carboxylic acid.[20][21]

This route is highly effective but requires stringent anhydrous conditions for the Grignard reaction and involves more steps in the initial functionalization of aniline.

Conclusion

The synthesis of 4-methoxybenzoic acid from nitrobenzene is a practical demonstration of several cornerstone reactions in organic chemistry. The presented five-step pathway, leveraging reduction, diazotization, etherification, formylation, and oxidation, provides a logical and high-yielding route to this valuable chemical intermediate. Each step requires careful consideration of reaction mechanisms and conditions to maximize yield and purity. The successful execution of this synthesis not only produces the target molecule but also reinforces the strategic thinking required for the art and science of chemical synthesis, providing researchers and drug development professionals with a reliable framework for obtaining this important building block.

References

-

Brainly. (2023). How would you obtain Anisole from phenol? 1. Williamson ether synthesis 2. Electrophilic aromatic. Available at: [Link]

-

Filo. Conversion of Aniline to Phenol How can aniline (C_6H_5NH_2) be converted.... Available at: [Link]

-

ResearchGate. (2021). (PDF) Oxidation of p-Anisaldehyde to p-Anisic Acid by Organic Clay as a Novel Method. Available at: [Link]

-

YouTube. (2023). Williamson ether synthesis | Preparation of Anisole from Phenol. Available at: [Link]

-

Quora. (2017). How is phenol prepared from aniline?. Available at: [Link]

-

Brainly. (2023). p-Methoxybenzaldehyde can be prepared from anisole using the Gatterman-Koch formylation. What mixture of. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Available at: [Link]

-

Quora. (2016). How is anisole form from phenol?. Available at: [Link]

-

Biochemical Ponderings. (2017). Synthesis of anisole from phenol and methyl iodide. Available at: [Link]

-

OC-Chem. Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide. Available at: [Link]

-

Gauth. Solved: Phenol to anisole [Chemistry]. Available at: [Link]

-

Chemdad. p-Anisaldehyde. Available at: [Link]

-

OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Available at: [Link]

-

Brainly.in. (2021). how would you obtain phenol from aniline. Available at: [Link]

-

Loughborough University Research Repository. Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. Available at: [Link]

-

Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Available at: [Link]

-

Scribd. CN113527074B - Method For Preparing Anisic Aldehyde by Continuously Catalyzing and Oxidizing P-Methyl Anisole Through Micro-Channel - Google Patents. Available at: [Link]

-

Wikipedia. Gattermann reaction. Available at: [Link]

-

YouTube. (2024). Aniline Synthesis via Tin Reduction (Science Explained). Available at: [Link]

-

Filo. p methoxybenzaldehyde can be prepared from anisole using the Gatterman Ko.... Available at: [Link]

-

YouTube. (2025). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. Available at: [Link]

-

Vedantu. How will you convert aniline to phenol class 12 chemistry CBSE. Available at: [Link]

-

BYJU'S. Gattermann Koch Reaction Mechanism. Available at: [Link]

-

University of Calgary. organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]

-

OrganicChemGuide. 21.03 Sandmeyer Reaction. Available at: [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. youtube.com [youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. Conversion of Aniline to Phenol How can aniline (C_6H_5NH_2) be converted.. [askfilo.com]

- 7. quora.com [quora.com]

- 8. brainly.in [brainly.in]

- 9. How will you convert aniline to phenol class 12 chemistry CBSE [vedantu.com]

- 10. gauthmath.com [gauthmath.com]

- 11. brainly.com [brainly.com]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. orgosolver.com [orgosolver.com]

- 15. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 16. brainly.com [brainly.com]

- 17. p methoxybenzaldehyde can be prepared from anisole using the Gatterman Ko.. [askfilo.com]

- 18. byjus.com [byjus.com]

- 19. nbinno.com [nbinno.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Methoxybenzoic Acid (CAS 100-09-4) for Researchers and Drug Development Professionals

Introduction: The Versatile Role of a Methoxy-Substituted Benzoic Acid Derivative

4-Methoxybenzoic acid, also widely known as p-anisic acid or draconic acid, is a versatile organic compound with the chemical formula C₈H₈O₃.[1] Structurally, it is characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a carboxylic acid group (-COOH) at the para position.[1][2][3] This specific arrangement of functional groups imparts a unique set of chemical properties that make it a valuable intermediate and building block in a multitude of applications, ranging from pharmaceuticals and cosmetics to material science.[1][3]

In the pharmaceutical sector, 4-methoxybenzoic acid serves as a crucial precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and neuroprotective compounds.[1][4][5] Its inherent antiseptic and antimicrobial properties also lend to its use in dermatological and cosmetic formulations.[1][5] This guide provides a comprehensive technical overview of 4-methoxybenzoic acid, focusing on its physicochemical properties, synthesis and purification, spectral analysis, and key applications, with the aim of equipping researchers and drug development professionals with the in-depth knowledge required for its effective utilization.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physical and chemical properties of 4-methoxybenzoic acid is paramount for its successful application in research and development. At room temperature, it exists as a white crystalline solid.[1][6] Its solubility profile is a key consideration in its handling and use in various reaction and formulation systems. It is sparingly soluble in cold water but exhibits good solubility in a range of organic solvents, including ethanol, ether, and ethyl acetate.[1][4][7] The solubility of 4-methoxybenzoic acid in different solvents generally increases with temperature.[8]

| Property | Value | Source(s) |

| CAS Number | 100-09-4 | [1] |

| Molecular Formula | C₈H₈O₃ | [1][4] |

| Molecular Weight | 152.15 g/mol | [1][6] |

| Melting Point | 182-185 °C | [1][6] |

| Boiling Point | 275-278 °C | [1][6] |

| Density | 1.385 g/cm³ | [1][6] |

| pKa | 4.47 (at 25 °C) | [2] |

| Solubility in Water | 0.3 g/L at 20°C | [7][9] |

The electron-donating nature of the methoxy group influences the acidity of the carboxylic acid, making it slightly less acidic than benzoic acid.[3] This electronic effect also activates the benzene ring, making it more susceptible to electrophilic substitution reactions compared to unsubstituted benzoic acid.[3][4]

Synthesis and Purification: From Precursors to High-Purity Compound

The synthesis of 4-methoxybenzoic acid can be achieved through several established routes. The choice of method often depends on the desired scale, available starting materials, and purity requirements.

Common Synthesis Pathways

-

Oxidation of p-Anisaldehyde or Anethole: A traditional and common method involves the oxidation of p-methoxybenzaldehyde (p-anisaldehyde).[1][6] Natural sources can also be utilized, such as the oxidation of anethole, a compound found in anise oil.[4][6] Common oxidizing agents for this transformation include potassium permanganate and nitric acid.[1]

-

Etherification of p-Hydroxybenzoic Acid: An alternative route involves the methylation of the phenolic hydroxyl group of p-hydroxybenzoic acid.[1] This can be accomplished using a methylating agent like dimethyl sulfate in the presence of a base.[10][11]

Caption: Common synthetic routes to 4-Methoxybenzoic acid.

Protocol: Purification by Recrystallization

Achieving high purity of 4-methoxybenzoic acid is often critical for its application in drug synthesis and other sensitive areas. Recrystallization is a standard and effective technique for this purpose.

Principle: This method leverages the differential solubility of the compound in a given solvent at different temperatures. The compound should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

Step-by-Step Methodology:

-

Solvent Selection: Choose an appropriate solvent. Ethanol, methanol, or a mixture of ethanol and water are commonly used for 4-methoxybenzoic acid.[1] The ideal solvent will dissolve the compound completely at its boiling point and minimally at room temperature.

-

Dissolution: In a flask, add the crude 4-methoxybenzoic acid and the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary to form a saturated solution.[1]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1] This step should be done quickly to prevent premature crystallization. If the solution is colored, activated charcoal can be added to the hot solution to adsorb colored impurities before filtration.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield of the crystals.[1]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[1] Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point, to remove any remaining solvent.

Spectral Analysis and Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of 4-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments. Key expected signals include those for the methoxy group protons, the aromatic protons, and the acidic proton of the carboxylic acid. The aromatic protons typically appear as two distinct doublets due to their ortho and meta positions relative to the two functional groups.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbon, the aromatic carbons (with different shifts depending on their substitution), and the methoxy carbon.

| ¹H NMR Signal Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| -OCH₃ | 3.88 |

| Ar-H (ortho to -OCH₃) | 6.95 |

| Ar-H (ortho to -COOH) | 8.07 |

Note: The chemical shift of the carboxylic acid proton is variable and often appears as a broad singlet at ~12.7 ppm in DMSO-d₆.[12]

| ¹³C NMR Signal Assignment | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) |

| -OCH₃ | 55.8 |

| Ar-C (ortho to -OCH₃) | 114.1 |

| Ar-C (ipso, attached to -COOH) | 123.5 |

| Ar-C (ortho to -COOH) | 131.5 |

| Ar-C (ipso, attached to -OCH₃) | 163.2 |

| C=O | 167.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[1]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band appears around 1680-1710 cm⁻¹.

-

C-O Stretch (Ether and Carboxylic Acid): Strong absorptions are expected in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring are also present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[1] The electron ionization (EI) mass spectrum of 4-methoxybenzoic acid will show a molecular ion peak (M⁺) at m/z 152, corresponding to its molecular weight.

Analytical Methods for Quality Control

To ensure the purity and concentration of 4-methoxybenzoic acid in various matrices, several analytical techniques are commonly employed.[1]

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method for determining the purity of 4-methoxybenzoic acid, often achieving results of ≥98%.[1][13] A typical HPLC setup would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength such as 254 nm.[13]

-

Gas Chromatography (GC): GC can also be used for the analysis of 4-methoxybenzoic acid, though derivatization is often required to increase its volatility.[13][14]

-

UV-Visible Spectrophotometry: This technique can be used for the quantitative determination of 4-methoxybenzoic acid by measuring its absorbance at its maximum wavelength (λmax).[13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 4. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

4-Methoxybenzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methoxybenzoic Acid in Organic Solvents

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility of 4-Methoxybenzoic acid (also known as p-anisic acid), a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding and controlling the solubility of this versatile compound is fundamental to its application in pharmaceuticals, cosmetics, and material science, directly impacting processes such as purification, formulation, and crystal engineering.[1][2][3]

Theoretical Underpinnings of Solubility

The solubility of 4-Methoxybenzoic acid is governed by its molecular structure, which features a nonpolar benzene ring, a polar carboxylic acid group (-COOH), and a moderately polar methoxy group (-OCH₃).[1][4] The interplay of these functional groups dictates its interaction with various solvents, a principle often summarized by the adage "like dissolves like".[1][5][6]

-

Polarity and Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the methoxy group's oxygen atom can act as a hydrogen bond acceptor. This allows 4-Methoxybenzoic acid to interact favorably with polar, protic solvents like alcohols and polar aprotic solvents like ketones and esters.[1][7]

-

Temperature Dependence: The solubility of 4-Methoxybenzoic acid in most organic solvents increases significantly with temperature.[8][9][10][11] This endothermic dissolution process is a key principle exploited in recrystallization for purification.

-

pH Influence: In aqueous solutions, solubility is highly dependent on pH. In alkaline conditions, the carboxylic acid group deprotonates to form the highly polar and water-soluble 4-methoxybenzoate salt.[1][9][12]

Quantitative Solubility Data

Precise solubility data is essential for process design, such as crystallization and purification. The following tables summarize the mole fraction solubility (x) of 4-Methoxybenzoic acid in a range of pure organic solvents at various temperatures, as determined by experimental studies.[1][8]

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Alcohols [1][8]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

Table 2: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Esters and Ketones [1][8]

| Temperature (K) | Ethyl Formate | n-Butyl Acetate | Acetone | Cyclohexanone |

| 283.15 | 0.2223 | 0.1593 | 0.2801 | 0.2521 |

| 288.15 | 0.2611 | 0.1884 | 0.3205 | 0.2913 |

| 293.15 | 0.3054 | 0.2223 | 0.3664 | 0.3362 |

| 298.15 | 0.3559 | 0.2615 | 0.4182 | 0.3875 |

| 303.15 | 0.4131 | 0.3069 | 0.4766 | 0.4459 |

| 308.15 | 0.4779 | 0.3592 | 0.5421 | 0.5122 |

| 313.15 | 0.5509 | 0.4193 | 0.6155 | 0.5872 |

| 318.15 | 0.6331 | 0.4882 | 0.6975 | 0.6719 |

| 323.15 | 0.7253 | 0.5671 | 0.7889 | 0.7672 |

| 328.15 | 0.8286 | 0.6573 | 0.8906 | 0.8742 |

Qualitative Solubility Profile: A Practical Summary

For rapid solvent screening, a qualitative understanding is often sufficient.

-

Water: Sparingly soluble in cold water (0.3 g/L at 20°C), with increased solubility in hot water.[1][13][14]

-

Alcohols (Methanol, Ethanol, Butanol): Highly soluble.[1][15][16][17]

-

Ketones (Acetone, Cyclohexanone): Demonstrates good solubility.[1]

-

Hydrocarbons (Toluene, Hexane): Lower solubility due to the non-polar nature of these solvents.[1][20]

Experimental Protocol: Equilibrium Solubility Determination

The following protocol details the widely used isothermal equilibrium (shake-flask) method for accurately determining the solubility of 4-Methoxybenzoic acid.[1][5] This method's trustworthiness lies in its direct measurement of a system at thermodynamic equilibrium.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Rationale: To ensure the solvent is fully saturated with the solute at a specific temperature, establishing thermodynamic equilibrium.

-

Procedure: Add an excess amount of high-purity (>99%) 4-Methoxybenzoic acid to a known mass of the chosen organic solvent in a sealed, jacketed glass vessel. The presence of undissolved solid is crucial to confirm saturation.[1]

-

-

Equilibration:

-

Rationale: The dissolution process requires time to reach equilibrium. Agitation ensures a homogenous mixture and prevents localized supersaturation.

-

Procedure: Vigorously agitate the mixture at a constant, controlled temperature for a sufficient duration (typically 24-72 hours). The temperature should be maintained using a circulating water bath with high precision (e.g., ±0.1 K).

-

-

Sample Withdrawal and Filtration:

-

Rationale: To isolate the saturated liquid phase from the excess solid without altering the equilibrium concentration. Premature crystallization upon cooling is a common source of error.

-

Procedure: Cease agitation and allow the suspension to settle for at least 2 hours at the experimental temperature. Withdraw a sample of the clear supernatant using a syringe pre-heated to the same temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial.[1]

-

-

Analysis of Solute Concentration:

-

Rationale: To accurately quantify the mass of dissolved solute in a known mass of solvent. Two primary methods are employed, each with its own validation system.

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution to determine the total mass.

-

Evaporate the solvent in a drying oven at a temperature below the solvent's boiling point until a constant weight of the dried solute is achieved.[1] This constant weight is the self-validating endpoint.

-

Calculate the mass of the dissolved solute and the mass of the solvent to determine solubility (e.g., in g/100g solvent or mole fraction).[1]

-

-

HPLC Method:

-

Generate a calibration curve by preparing a series of standard solutions of 4-Methoxybenzoic acid of known concentrations and plotting their HPLC peak areas against concentration.[1] The linearity of this curve (R² > 0.999) validates the method's accuracy.

-

Dilute a known mass of the filtered saturated solution with a known volume of the solvent.

-

Inject the diluted sample into the HPLC system (e.g., using a C18 column with a mobile phase of acetonitrile/water and UV detection at ~254 nm) and determine the peak area.[1]

-

Calculate the concentration in the saturated solution using the calibration curve, accounting for the dilution factor.[1]

-

-

Caption: Experimental workflow for equilibrium solubility determination.

Applications Driven by Solubility Properties

Recrystallization for Purification

Recrystallization is a cornerstone purification technique that leverages the differential solubility of a compound in a solvent at high and low temperatures.[21][22]

-

Principle: An ideal recrystallization solvent dissolves the target compound (4-Methoxybenzoic acid) completely at an elevated temperature but poorly at room or sub-ambient temperatures.[21] Impurities should either be insoluble at high temperatures (removed by hot filtration) or highly soluble at low temperatures (remain in the mother liquor).

-

Solvent Selection: Water is a good choice for recrystallizing 4-Methoxybenzoic acid due to the significant difference in its solubility between hot and cold conditions.[21][23] Ethanol or ethanol/water mixtures can also be effective.[19][21] Acetone is generally unsuitable as it dissolves the compound too readily even at lower temperatures.[20]

Caption: Decision logic for selecting a recrystallization solvent.

Drug Development and Synthesis

In the pharmaceutical industry, solubility data is non-negotiable.

-

API Synthesis: 4-Methoxybenzoic acid serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[2] Solubility data guides the choice of reaction solvents to ensure reactants are in the same phase, which influences reaction kinetics and yield.

-

Formulation: For a drug to be effective, it must be bioavailable, which often requires it to be dissolved. Solubility in various pharmaceutically acceptable solvents and co-solvents is a primary consideration during the pre-formulation and formulation stages of drug development.

Crystal Growth

The choice of solvent is paramount for growing high-quality single crystals for X-ray diffraction analysis or for applications in materials science, such as non-linear optics.[24][25] The rate of solvent evaporation or the slow cooling of a saturated solution directly influences crystal size, morphology, and defect density. Toluene has been successfully used to grow single crystals of related compounds.[25]

Conclusion

The solubility of 4-Methoxybenzoic acid is a multifaceted property that is highly dependent on the solvent's polarity, hydrogen bonding capability, and temperature. A thorough understanding, supported by robust quantitative data and validated experimental protocols, is essential for leveraging this compound effectively. From fundamental purification by recrystallization to the complex synthesis of novel pharmaceuticals, solubility stands as a critical parameter that must be expertly navigated by researchers and developers in the chemical and pharmaceutical sciences.

References

- solubility profile of 4-methoxybenzoic acid in different solvents - Benchchem. (n.d.). BenchChem.

-

Han, R., Li, Y., Tao, T., Zhu, Z., Wang, J., Wei, X., & Shen, R. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]

- p-Anisic acid | Solubility of Things. (n.d.). Solubility of Things.

- The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. (2025, September 17). NINGBO INNO PHARMCHEM CO.,LTD.

- p-Anisic acid - Wikipedia. (n.d.). Wikipedia.

- 4-Methoxybenzoic acid | 100-09-4 - ChemicalBook. (2025, September 15). ChemicalBook.

- 4-Methoxybenzoic acid CAS#: 100-09-4 - ChemicalBook. (n.d.). ChemicalBook.

- P-anisic acid - BeiLi Technologies. (n.d.). BeiLi Technologies.

- 4-Methoxybenzoic acid, 98+% - Fisher Scientific. (n.d.). Fisher Scientific.

- 4-Methoxybenzoic acid recrystallization solvent selection and issues - Benchchem. (n.d.). BenchChem.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K | Request PDF. (2024, January 5). ResearchGate.

- How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate.

-

Han, R., Li, Y., Tao, T., Zhu, Z., Wang, J., Wei, X., & Shen, R. (2024). Solubility Determination and Data Correlation of 4‑Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ACS Figshare. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- 4-Methoxybenzoic acid ReagentPlus , 99 p-Anisic acid - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

-

Han, R., Li, Y., Tao, T., Zhu, Z., Wang, J., Wei, X., & Shen, R. (2024). Solubility Determination and Data Correlation of 4‑Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. figshare. [Link]

- An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals - Benchchem. (n.d.). BenchChem.

- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).

- 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications - ChemicalBook. (2024, June 17). ChemicalBook.

- Anisic acid - Grokipedia. (n.d.). Grokipedia.

- Showing NP-Card for p-Anisic acid (NP0000019) - NP-MRD. (n.d.). NP-MRD.

-

Thanuja, B., Nithya, G., & Kanagam, C. (2012). Growth and characterization of a new NLO material: 4-methoxy benzoin. Photonics Letters of Poland, 4(1), 41-43. [Link]. lett. pl.v4i1.275

- Properties of p-Anisic Acid: A Versatile Fine Chemical - Liskon Biological. (2025, November 14). Liskon Biological.

- melting point standard P-anisic acid - ChemBK. (n.d.). ChemBK.

- The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Methoxybenzoic Acid | CAS 100-09-4 | Manufacturer, Supplier, Exporter. (n.d.). Emco Dyestuff Pvt Ltd.

- 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem. (n.d.). PubChem.

- Solubility of Organic Compounds. (2023, August 31).

- Solubility of organic compounds (video) - Khan Academy. (n.d.). Khan Academy.

- Solubility of Organic Compounds - Chemistry Steps. (n.d.). Chemistry Steps.

- Ravi, G., Anis, M., & Dhanasekaran, R. (2007). Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). Journal of Crystal Growth, 305(1), 252-256.

- Solubility and Solutions | Organic Chemistry Lab Techniques - YouTube. (2024, January 4). YouTube.

- Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts.

- Recrystallization is the most common method for purifying solid compounds. (n.d.).

- Recrystallization of Benzoic Acid. (n.d.).

- Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. (2025, August 7). ResearchGate.

- The Recrystallization of Benzoic Acid. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 4. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. acs.figshare.com [acs.figshare.com]

- 11. figshare.com [figshare.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 4-Methoxybenzoic acid | 100-09-4 [chemicalbook.com]

- 14. 4-Methoxybenzoic acid, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 15. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 16. P-anisic acid - BeiLi Technologies [beili.com]

- 17. NP-MRD: Showing NP-Card for p-Anisic acid (NP0000019) [np-mrd.org]

- 18. nbinno.com [nbinno.com]

- 19. chembk.com [chembk.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 23. westfield.ma.edu [westfield.ma.edu]

- 24. Growth and characterization of a new NLO material: 4-methoxy benzoin | Photonics Letters of Poland [photonics.pl]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of p-Anisic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisic acid, systematically known as 4-methoxybenzoic acid, is a crystalline solid that serves as a vital intermediate in the synthesis of a wide array of more complex organic compounds.[1][2] With the chemical formula C₈H₈O₃, its structure consists of a benzene ring substituted with a carboxylic acid group and a methoxy group at the para (4) position.[3][4] This seemingly simple molecule possesses a nuanced set of physical properties that are of profound importance in the fields of pharmaceutical science, materials science, and organic synthesis. In the pharmaceutical industry, for instance, a thorough understanding of properties such as solubility, pKa, and solid-state characteristics is paramount for effective drug design, formulation, and delivery. This guide provides a comprehensive technical overview of the core physical properties of p-Anisic acid, offering insights into their experimental determination and practical implications.

Physicochemical Properties

The physical and chemical characteristics of p-Anisic acid are dictated by the interplay of its carboxylic acid and methoxy functional groups, as well as the aromatic ring. These features govern its behavior in various chemical and biological systems.

General Properties

p-Anisic acid typically presents as a white to off-white crystalline solid, often in the form of needles or a powder.[2] It has a faint, sweet odor.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Odor | Faint, sweet | [5] |

Melting and Boiling Points

The melting point of a solid is a critical indicator of its purity and is influenced by the strength of the intermolecular forces in the crystal lattice. p-Anisic acid exhibits a relatively high melting point, which is indicative of strong intermolecular hydrogen bonding facilitated by the carboxylic acid groups.

| Property | Value | Source(s) |

| Melting Point | 182-186 °C | [6][7] |

| Boiling Point | 275-280 °C | [7] |

The flash point of p-Anisic acid is reported to be 185 °C (closed cup), indicating its relatively low flammability.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability. The presence of both a polar carboxylic acid group and a more nonpolar methoxy and benzene ring gives p-Anisic acid a mixed solubility profile.

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble (0.3 g/L at 20°C) | [8] |

| Hot Water | Slightly soluble | [2] |

| Ethanol | Highly soluble | [1] |

| Ether | Soluble | [1] |

| Chloroform | Soluble | [2] |

| Ethyl Acetate | Soluble | [1] |

The poor aqueous solubility can be attributed to the hydrophobic nature of the benzene ring, which outweighs the hydrophilic contribution of the carboxylic acid and methoxy groups.[9] For pharmaceutical applications, this low water solubility can present challenges in formulation, often necessitating strategies such as salt formation or the use of co-solvents to enhance dissolution.

Density

The density of p-Anisic acid is a fundamental physical constant.

| Property | Value | Source(s) |

| Density | 1.385 g/cm³ | [1] |

Acidity (pKa)

The pKa is a measure of the acidity of a compound. The carboxylic acid group of p-Anisic acid is responsible for its acidic nature.

| Property | Value | Source(s) |

| pKa | 4.47 | [1] |

The pKa value is critical in drug development as it influences the extent of ionization of the molecule at different physiological pH values. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In ethanol, p-Anisic acid exhibits a maximum absorbance (λmax) at 254.6 nm, with a molar absorptivity of 17,800 L mol⁻¹ cm⁻¹.[10] This absorption is attributed to the π → π* transitions within the aromatic system.[10] The position and intensity of the absorption maximum can be influenced by the solvent polarity.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of p-Anisic acid displays characteristic peaks corresponding to its structural features.[11] Key vibrational modes include:

-

O-H stretch (carboxylic acid): A broad peak typically observed in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹.

-

C-O stretch (ether): A peak in the range of 1250-1300 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

The broadness of the O-H stretch is a result of intermolecular hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of p-Anisic acid in CDCl₃ typically shows the following signals:

-

-OCH₃ protons: A singlet around 3.8 ppm.

-

Aromatic protons: Two doublets in the aromatic region (around 6.9 and 8.0 ppm), corresponding to the protons ortho and meta to the carboxylic acid group.

-

-COOH proton: A broad singlet at a downfield chemical shift (often above 10 ppm), which is concentration-dependent and may exchange with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The predicted spectrum in D₂O shows distinct signals for each carbon atom in the molecule.[12]

Solid-State Properties

The solid-state properties of a pharmaceutical compound are of utmost importance as they can significantly impact its stability, manufacturability, and bioavailability.

Crystal Structure

p-Anisic acid crystallizes in the monoclinic space group P2₁/a.[1] The lattice parameters are reported as:

-

a = 16.98 Å

-

b = 10.95 Å

-

c = 3.98 Å

-

β = 98.7°

The crystal structure is characterized by the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[13] Different polymorphs of a substance can exhibit different physical properties, including melting point, solubility, and stability. While extensive studies on the polymorphism of p-Anisic acid are not widely reported in the readily available literature, the phenomenon is of such critical importance in the pharmaceutical industry that its potential existence should always be considered during drug development.[13] Studies on closely related molecules, such as 2,6-dimethoxybenzoic acid, have revealed the existence of multiple polymorphic forms, suggesting that p-Anisic acid may also exhibit this behavior under different crystallization conditions.[14]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of materials.[4][15]

-

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and volatilization.

-

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and other phase changes.

For p-Anisic acid, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. TGA would indicate the temperature at which the compound begins to decompose.

Experimental Protocols

Melting Point Determination (Capillary Method)

The capillary method is a standard and widely used technique for determining the melting point of a solid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry p-Anisic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of p-Anisic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of p-Anisic acid in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.

Methodology:

-

Solution Preparation: A known concentration of p-Anisic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Safety and Handling

p-Anisic acid is classified as harmful if swallowed and causes skin and eye irritation.[16][17][18] It may also cause respiratory irritation.[16][17][18] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[19][20] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[19][20]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Inhalation: Move to fresh air.

In case of accidental exposure, seek medical attention.

Conclusion

The physical properties of p-Anisic acid are a direct reflection of its molecular structure and are of fundamental importance for its application in research and industry, particularly in the realm of drug development. Its moderate melting point, limited aqueous solubility, and defined acidity are key parameters that must be carefully considered and often manipulated to achieve desired outcomes in pharmaceutical formulations. The spectroscopic and solid-state characteristics provide the necessary tools for its identification, purity assessment, and the control of its physical form. This guide has provided a detailed technical overview of these properties, offering a valuable resource for scientists and researchers working with this versatile compound.

References

- Brainly. (2024, March 12). In IR spectrum analysis of 4'-methoxybenzoic acid, what do the peaks represent?

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (NP0000019).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0001101).

- Loba Chemie. (2016, April 26). P-ANISIC ACID FOR SYNTHESIS MSDS.

- ChemicalBook. (n.d.). o-Anisic acid(579-75-9) 13C NMR spectrum.

- Benchchem. (n.d.). Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide.

- PubChem. (n.d.). 4-Methoxybenzoic Acid.

- FooDB. (2010, April 8). Showing Compound Anisic acid (FDB008969).

- National Center for Biotechnology Information. (n.d.). Dissociation Constant of Anisic (p-Methoxybenzoic) Acid in the System Ethanol-Water at 25 °C. Journal of Research of the National Bureau of Standards, 56(6), 323-329.

- The Good Scents Company. (n.d.). para-anisic acid, 100-09-4.

- Chegg. (2022, May 11). Solved fully interpret the proton NMR Spectrum of P-anisic.

- MedChemExpress. (n.d.). p-Anisic acid-SDS.

- Chegg. (2021, September 21). What is the IR spectrum for 4-methoxybenzoic acid?.

- Chegg. (2020, June 29). Solved 4. Using ChemDoodle, obtain a 13C NMR spectrum of.

- ChemicalBook. (n.d.). o-Anisic acid(579-75-9) 1H NMR spectrum.

- SpectraBase. (n.d.). p-anisic acid, phenyl ester - Optional[UV-VIS] - Spectrum.

- NIST. (n.d.). 4-Methoxybenzoic acid anhydride.

- Wikipedia. (n.d.). p-Anisic acid.

- ResearchGate. (n.d.). DSC curves of the first and second heating runs of m-anisic acid....

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Ataman Kimya. (n.d.). P-ANISIC ACID.

- Human Metabolome Database. (n.d.). Showing metabocard for p-Anisic acid (HMDB0001101).

- BeiLi Technologies. (n.d.). P-anisic acid.

- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET.

- Suvchem Laboratory Chemicals. (n.d.). P-ANISIC ACID (4-METHOXYBENZOIC ACID).

- Harper College. (2015, February 10). SAFETY DATA SHEET.

- CDH Fine Chemical. (n.d.). p-Anisic Acid CAS No 100-09-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Alfa Chemistry. (n.d.). CAS 100-09-4 P-Anisic Acid.

- Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

- ChemicalBook. (2025, September 15). 4-Methoxybenzoic acid(100-09-4).

- ResearchGate. (n.d.). UV Absorbance Maxima (λ max ) of Selected Phenolic Acids a phenolic....

- Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC).

- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- Merck. (n.d.). 4-Methoxybenzoic acid CAS 100-09-4 | 805971.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0290645).

- Loba Chemie. (n.d.). 100-09-4 CAS | p-ANISIC ACID | Laboratory Chemicals | Article No. 01388.

- ChemIDplus. (n.d.). p-Anisic Acid.

- ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzoic acid ReagentPlus, 99%.

- LGC Standards. (n.d.). Anisic acid - Melting point 183.5 ºC.

- Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.

- Reddit. (n.d.). Why is 4-methoxybenzoic acid non-polar?.

Sources

- 1. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 2. P-anisic acid - BeiLi Technologies [beili.com]

- 3. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. Human Metabolome Database: Showing metabocard for p-Anisic acid (HMDB0001101) [hmdb.ca]

- 6. 100-09-4 CAS | p-ANISIC ACID | Laboratory Chemicals | Article No. 01388 [lobachemie.com]

- 7. p-Anisic Acid [drugfuture.com]

- 8. 4-Methoxybenzoic acid | 100-09-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Dissociation Constant of Anisic (p-Methoxybenzoic) Acid in the System Ethanol-Water at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brainly.com [brainly.com]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0001101) [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 16. lobachemie.com [lobachemie.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. fishersci.de [fishersci.de]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Spectral Analysis of 4-Methoxybenzoic Acid

Introduction: 4-Methoxybenzoic acid, also known as p-anisic acid, is a pivotal organic compound utilized as an intermediate in the manufacturing of pharmaceuticals, fragrances, and other specialty chemicals. The structural integrity and purity of this compound are critical for its application, necessitating robust analytical characterization. This technical guide provides a comprehensive examination of the spectral data of 4-methoxybenzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The following sections offer not only the spectral data but also the underlying scientific principles and experimental protocols, designed for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled technique for providing a detailed map of the atomic connectivity within a molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can ascertain the precise structure of 4-methoxybenzoic acid.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) furnishes critical information regarding the chemical environment, connectivity, and relative number of protons in a molecule.

Experimental Protocol: ¹H NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-methoxybenzoic acid in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard, with its chemical shift set to 0.00 ppm for reference.

-

Instrumentation: The analysis is performed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: A standard one-pulse sequence is utilized. To achieve an adequate signal-to-noise ratio, a sufficient number of scans should be acquired.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phasing and baseline correction to yield the final spectrum.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 4-methoxybenzoic acid in CDCl₃ reveals three distinct sets of proton signals.

Table 1: ¹H NMR Spectral Data for 4-Methoxybenzoic Acid (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | - | -COOH |

| 8.06 - 8.08 | Doublet | 2H | ~8.8 | H-2, H-6 (ortho to -COOH) |

| 6.94 - 6.96 | Doublet | 2H | ~8.8 | H-3, H-5 (ortho to -OCH₃) |

| 3.88 | Singlet | 3H | - | -OCH₃ |

-

Causality of Chemical Shifts: The proton of the carboxylic acid (-COOH) is highly deshielded due to the strong electron-withdrawing nature of the two oxygen atoms, causing it to resonate far downfield as a broad singlet.[1] The protons on the aromatic ring are split into two distinct doublets due to the para-substitution pattern. The protons at positions 2 and 6, being ortho to the electron-withdrawing carboxylic acid group, are more deshielded and appear at a lower field (8.06-8.08 ppm) than the protons at positions 3 and 5, which are ortho to the electron-donating methoxy group (6.94-6.96 ppm).[2] The three protons of the methoxy group (-OCH₃) are equivalent and appear as a sharp singlet at 3.88 ppm.[2]

Figure 1: Structure of 4-methoxybenzoic acid with ¹H NMR assignments.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample is prepared in the same manner as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of 4-methoxybenzoic acid in CDCl₃ displays six distinct signals for the eight carbon atoms, due to molecular symmetry.

Table 2: ¹³C NMR Spectral Data for 4-Methoxybenzoic Acid (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 171.5 | C=O |

| 163.7 | C-4 |

| 132.2 | C-2, C-6 |

| 124.5 | C-1 |

| 113.7 | C-3, C-5 |

| 55.4 | -OCH₃ |

-

Causality of Chemical Shifts: The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded carbon and appears at the lowest field (171.5 ppm).[3] The aromatic carbon attached to the methoxy group (C-4) is also significantly deshielded (163.7 ppm).[3] The equivalent carbons at positions 2 and 6 resonate at 132.2 ppm, while the ipso-carbon (C-1) to which the carboxylic acid is attached appears at 124.5 ppm. The carbons at positions 3 and 5 are the most shielded of the aromatic carbons, appearing at 113.7 ppm.[3] The methoxy carbon (-OCH₃) is the most shielded carbon overall and resonates at 55.4 ppm.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Acquiring an IR Spectrum

A common and convenient method is Attenuated Total Reflectance (ATR)-FTIR.

-

Background Scan: An initial scan of the clean, empty ATR crystal is taken to serve as the background.

-

Sample Application: A small amount of solid 4-methoxybenzoic acid is placed on the ATR crystal, and firm contact is ensured.

-

Data Collection: The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Interpretation of the IR Spectrum:

The IR spectrum of 4-methoxybenzoic acid shows several key absorption bands that confirm its structure.

Table 3: Characteristic IR Absorption Bands for 4-Methoxybenzoic Acid

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| ~1605, 1575 | C=C stretch | Aromatic Ring |

| ~1255 | Asymmetric C-O-C stretch | Aryl-alkyl ether |

| ~1025 | Symmetric C-O-C stretch | Aryl-alkyl ether |

-

Key Vibrational Modes: A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The strong, sharp peak between 1680 and 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The aromatic C=C stretching vibrations appear around 1605 and 1575 cm⁻¹. The prominent band around 1255 cm⁻¹ is due to the asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solution Preparation: A dilute solution of 4-methoxybenzoic acid is prepared in a UV-transparent solvent, such as methanol or ethanol.

-

Blank Correction: The spectrophotometer is zeroed using a cuvette containing only the solvent.

-

Spectrum Recording: The absorbance of the sample solution is measured over the UV-Vis range (typically 200-400 nm).

Interpretation of the UV-Vis Spectrum:

4-Methoxybenzoic acid exhibits strong UV absorbance due to its aromatic system.

Table 4: UV-Vis Absorption Data for 4-Methoxybenzoic Acid (in Methanol)

| λmax (nm) | Electronic Transition |

| ~250 | π → π* |

-

Electronic Transitions: The maximum absorbance (λmax) for 4-methoxybenzoic acid is typically observed around 250 nm.[4] This absorption is attributed to a π → π* electronic transition within the conjugated system of the benzene ring and the attached chromophores (carboxylic acid and methoxy group).

Figure 2: A generalized workflow for the spectroscopic analysis of 4-methoxybenzoic acid.

Conclusion

The collective data from NMR, IR, and UV-Vis spectroscopy provide a definitive analytical profile of 4-methoxybenzoic acid. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. IR spectroscopy validates the presence of the characteristic carboxylic acid and methoxy functional groups. UV-Vis spectroscopy provides information on the electronic structure of the conjugated system. Together, these techniques form a powerful and essential toolkit for the comprehensive characterization of 4-methoxybenzoic acid, ensuring its quality and suitability for its intended applications in scientific research and industry.

References

-

FooDB. (2010). Showing Compound 4-Methoxybenzoic acid (FDB010587). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzoic acid. Retrieved from [Link]

Sources

The Synthesis of 4-Methoxybenzoic Acid: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of Core Synthetic Methodologies, Mechanistic Principles, and Practical Laboratory Protocols

Introduction